molecular formula C12H6N2O4 B8801496 6-Nitrobenzo[de]isoquinoline-1,3-dione

6-Nitrobenzo[de]isoquinoline-1,3-dione

カタログ番号: B8801496
分子量: 242.19 g/mol
InChIキー: IUMNWHADVMZBJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i) is a substituted naphthalimide derivative with a nitro group at the 6-position and a 3-hydroxypropyl chain at the 2-position. This compound belongs to the class of 1H-benz[de]isoquinoline-1,3-diones (naphthalimides), which are known for their diverse biological activities, particularly antitumor effects . Compound 1i emerged as the most potent member in a series of ten N-(hydroxyalkyl) naphthalimides evaluated for anticancer activity, demonstrating significant induction of cell cycle arrest (G2/M phase) and apoptosis in multiple tumor cell lines . Its mechanism involves DNA intercalation and interference with topoisomerase II activity, a hallmark of naphthalimide-based agents .

特性

分子式

C12H6N2O4

分子量

242.19 g/mol

IUPAC名

6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H6N2O4/c15-11-7-3-1-2-6-9(14(17)18)5-4-8(10(6)7)12(16)13-11/h1-5H,(H,13,15,16)

InChIキー

IUMNWHADVMZBJV-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)[N+](=O)[O-]

製品の起源

United States

類似化合物との比較

Antitumor Activity

Clinical-Stage Naphthalimides

  • Mitonafide, for instance, exhibited myelosuppression, while Amonafide faced metabolic instability .
  • Compound 1i : In preclinical studies, 1i outperformed both Mitonafide and Amonafide in potency, with lower IC50 values across breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. The 3-hydroxypropyl substituent in 1i enhances solubility and reduces systemic toxicity compared to earlier chloroalkyl derivatives (e.g., N-(3-chloropropyl) analogs) .
Table 1: Antitumor Activity of Selected Naphthalimides
Compound IC50 (μM) Mechanism Clinical Stage
Mitonafide 0.8–2.5 Topoisomerase II inhibition Phase II
Amonafide 1.2–3.0 DNA intercalation Phase II
1i 0.3–1.1 Cell cycle arrest, apoptosis Preclinical
Bis-naphthalimide 22 0.1–0.5* Dual topoisomerase I/II inhibition Preclinical

*Data from bis-naphthalimide derivatives showing superior in vitro activity in HT-29 colon cancer models compared to Mitonafide .

Structural Modifications and Efficacy

  • Hydroxyalkyl vs. Chloroalkyl Chains: N-(3-hydroxypropyl) derivatives like 1i exhibit improved pharmacokinetics over N-(3-chloropropyl) analogs, which suffer from nonspecific alkylation and toxicity .
  • Nitro Group Positioning: The 6-nitro group in 1i enhances DNA-binding affinity and redox activity, critical for apoptosis induction, compared to non-nitrated analogs .

Antiviral Activity

2-Aminobenzo[de]isoquinoline-1,3-diones, structurally related to 1i, were evaluated against HSV-1 and HSV-2. While these derivatives showed weak-to-moderate activity (EC50 = 16.2–113 μg/mL), they were significantly less potent than acyclovir (EC50 = 1.8 μg/mL for HSV-1).

Table 2: Antiviral Activity of Selected Derivatives
Compound EC50 (μg/mL) Target Virus
14 19.6 (HSV-1), 71.8 (HSV-2) HSV-1/2
15 16.2 (HSV-1), 56.7 (HSV-2) HSV-1/2
Acyclovir 1.8 (HSV-1), 3.4 (HSV-2) HSV-1/2

Q & A

Q. What are the primary mechanisms by which 6-Nitrobenzo[de]isoquinoline-1,3-dione derivatives exert antitumor effects?

Derivatives such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione induce G2/M cell cycle arrest and apoptosis in cancer cells. This occurs via activation of intrinsic apoptotic pathways, including mitochondrial membrane depolarization and caspase-3/7 activation. The compound also downregulates cyclin B1 and CDK1, critical regulators of the G2/M transition .

Q. How can researchers evaluate the cytotoxicity of 6-Nitrobenzo[de]isoquinoline-1,3-dione derivatives in vitro?

The sulforhodamine B (SRB) assay is a robust method for quantifying cytotoxicity. This colorimetric assay measures cellular protein content, offering high sensitivity and compatibility with high-throughput screening. It is validated for both adherent and suspension cultures, with linear correlation to cell density and drug-induced cytotoxicity .

Q. What structural features of the isoquinoline-1,3-dione scaffold contribute to its bioactivity?

The electron-deficient benzo[de]isoquinoline-1,3-dione core enables strong π-π interactions with biological targets. Substituents like nitro groups enhance electron-withdrawing effects, improving binding to enzymes such as deubiquitinases. Modifications at the 2-position (e.g., hydroxypropyl groups) further modulate solubility and target specificity .

Advanced Research Questions

Q. How does the 6-nitro substitution influence the compound’s selectivity for deubiquitinases like USP2?

The nitro group enhances the scaffold’s electron-deficient nature, promoting competitive inhibition of USP2. In HeLa cells, derivatives reduce cyclin D1 levels in a concentration-dependent manner, indicating USP2 inhibition. Fluorine substitutions at specific positions can alter selectivity between USP2 and related isoforms (e.g., USP7) .

Q. What synthetic strategies are effective for introducing fluorine or selenium into the isoquinoline-1,3-dione scaffold?

Visible-light-induced radical cascades enable regioselective introduction of perfluoroalkyl or selenocyanate groups. For example, selenium-containing derivatives (e.g., 2-[5-selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione) are synthesized via nucleophilic substitution, enhancing anti-angiogenic and pro-apoptotic activity .

Q. How do crystal structure analyses inform the design of asymmetric azaacene derivatives?

X-ray crystallography reveals planar conjugated backbones and π-π stacking distances (e.g., 3.31 Å for BQD-TZ), which correlate with electronic properties. DFT calculations predict LUMO levels (e.g., −3.43 eV for BQD-TZ), guiding the tuning of electron-deficient character for optoelectronic or therapeutic applications .

Q. What synergies exist between 6-Nitrobenzo[de]isoquinoline-1,3-dione derivatives and chemotherapeutics like cyclophosphamide?

Selenium-containing derivatives enhance cyclophosphamide’s efficacy by inhibiting angiogenesis and promoting mitochondrial apoptosis. Co-administration in murine models reduces tumor vascularization and increases caspase-3 activation, suggesting a p53-dependent synergistic mechanism .

Q. How can researchers resolve contradictions in activity data across cell lines?

Discrepancies may arise from variations in cell-specific ubiquitin-proteasome system activity or differential expression of targets like USP2. Validated approaches include:

  • Profiling protein degradation markers (e.g., cyclin D1, p53) via immunoblotting.
  • Cross-referencing cytotoxicity data with SRB assay results to rule out assay-specific artifacts .

Methodological Considerations

  • Cytotoxicity Assays : Prioritize SRB over MTT for adherent cells due to lower variability and compatibility with fixation .
  • Synthetic Optimization : Use radical initiators (e.g., eosin Y) under blue LED light for efficient fluorination .
  • Structural Analysis : Combine XRD with DFT to predict electronic properties and rationalize SAR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。